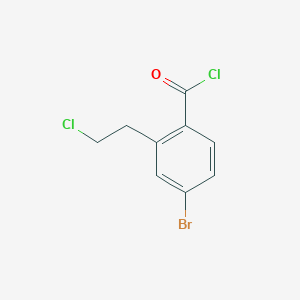

4-Bromo-2-(2-chloroethyl)benzoyl chloride

Description

Properties

Molecular Formula |

C9H7BrCl2O |

|---|---|

Molecular Weight |

281.96 g/mol |

IUPAC Name |

4-bromo-2-(2-chloroethyl)benzoyl chloride |

InChI |

InChI=1S/C9H7BrCl2O/c10-7-1-2-8(9(12)13)6(5-7)3-4-11/h1-2,5H,3-4H2 |

InChI Key |

RENZIMXJMNOMFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)CCCl)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Selective Bromination of 2-Chlorophenol Derivatives

A key intermediate in the synthesis is 4-bromo-2-chlorophenol , which can be prepared via selective bromination of 2-chlorophenol. According to US Patent US4223166A, the process involves:

- Bromination of 2-chlorophenol in the presence of catalytic amounts (1–10% by weight) of tertiary amine salts such as triethylamine hydrochloride.

- The reaction can be performed either in an inert solvent (e.g., chlorobenzene, methylene chloride) or in the melt.

- Temperature control is critical: initial bromination at 0°C, gradually increasing to about 20°C in solvent or just above the melting point in melt conditions.

- This method achieves high selectivity for the 4-position bromination, minimizing undesired isomers like 2,6-dibromo derivatives.

- Example yield: 99.1% yield of 4-bromo-2-chlorophenol with only 0.6% of 6-bromo isomer impurities.

Reaction conditions summary:

| Parameter | Details |

|---|---|

| Substrate | 2-Chlorophenol |

| Brominating agent | Bromine |

| Catalyst | Triethylamine hydrochloride (3–6 wt%) |

| Solvent | Chlorobenzene or melt |

| Temperature | 0–20°C (solvent), 0°C rising to melt temp (melt) |

| Reaction time | Bromine added over 3 hours |

| Yield | ~99% |

| Selectivity | >99% 4-bromo isomer |

This step is foundational for introducing the bromine substituent at the desired position with excellent selectivity.

Introduction of the 2-Chloroethyl Side Chain

The 2-chloroethyl substituent is typically introduced via nucleophilic substitution or alkylation of the phenolic or benzoic acid derivatives.

- A common approach involves reacting the phenol or benzoic acid intermediate with 2-chloroethyl chloride or related alkylating agents under basic conditions.

- The reaction proceeds via the formation of an ether or ester linkage, followed by further functional group transformations to yield the benzoyl chloride with the 2-chloroethyl substituent.

- Specific detailed protocols for this step are less commonly reported explicitly for this compound but can be inferred from general aromatic alkylation chemistry.

Conversion to Benzoyl Chloride

The final step involves converting the carboxylic acid or its derivatives into the acid chloride:

- Treatment of the substituted benzoic acid with oxalyl chloride in the presence of catalytic amounts of dimethylformamide (DMF) in an inert solvent such as methylene chloride.

- Reaction conditions typically involve heating at 20–40°C for 1–4 hours.

- This method is well-documented for similar substituted benzoic acids, including 2-bromo-4-(alkylsulfonyl)benzoic acids, and is applicable here.

Reaction conditions summary:

| Parameter | Details |

|---|---|

| Substrate | Substituted benzoic acid |

| Reagent | Oxalyl chloride |

| Catalyst | Dimethylformamide (catalytic) |

| Solvent | Methylene chloride |

| Temperature | 20–40°C |

| Reaction time | 1–4 hours |

| Product | Corresponding benzoyl chloride |

This step efficiently yields the acid chloride necessary for further synthetic transformations.

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Material | Reagents/Catalysts | Conditions | Outcome/Notes |

|---|---|---|---|---|---|

| 1 | Selective bromination | 2-Chlorophenol | Bromine, triethylamine hydrochloride | 0–20°C, chlorobenzene or melt | 4-Bromo-2-chlorophenol, ~99% yield |

| 2 | Alkylation (2-chloroethyl) | 4-Bromo-2-chlorophenol or acid | 2-Chloroethyl chloride, base | Basic conditions, solvent-dependent | Introduction of 2-chloroethyl group |

| 3 | Acid chloride formation | Substituted benzoic acid | Oxalyl chloride, DMF catalyst | 20–40°C, methylene chloride | 4-Bromo-2-(2-chloroethyl)benzoyl chloride |

Research Findings and Analysis

- The selective bromination method using tertiary amine salts as catalysts significantly improves regioselectivity and yield compared to classical bromination methods, reducing side products and purification challenges.

- The use of oxalyl chloride with catalytic DMF is a standard, reliable method for acid chloride formation, offering mild conditions and high yields.

- The alkylation step, while less explicitly detailed in literature for this exact compound, is consistent with established aromatic substitution chemistry and can be optimized based on substrate reactivity and desired purity.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

Benzoyl chlorides undergo nucleophilic acyl substitution with nucleophiles (e.g., alcohols, thiols, amines) to form esters, thioesters, or amides. For example:

-

Reaction with phenetole : In the presence of AlCl₃, benzoyl chlorides react with phenetole (vinyl benzyl ether) to form diarylmethanes via Friedel-Crafts alkylation .

-

Conditions :

Friedel-Crafts Alkylation

The chloroethyl group in 4-Bromo-2-(2-chloroethyl)benzoyl chloride may participate in Friedel-Crafts alkylation or elimination reactions , depending on the substrate. For instance:

-

Alkylation : Reaction with aromatic compounds (e.g., benzene derivatives) to form alkylated products.

-

Elimination : Potential formation of alkynes or alkenes under basic conditions.

Reduction Reactions

Benzoyl chlorides can undergo reductions to form alcohols or aldehydes. For example:

-

Reduction with triethylsilane : Used in situ to reduce intermediates formed during Friedel-Crafts reactions .

Spectroscopic and Structural Data

Scientific Research Applications

4-Bromo-2-(2-chloroethyl)benzoyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-chloroethyl)benzoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various products depending on the nucleophile involved. The molecular targets and pathways include interactions with enzymes and proteins, which can lead to the formation of covalent bonds and subsequent biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 4-bromo-2-(2-chloroethyl)benzoyl chloride with structurally related benzoyl chloride derivatives:

Physical Properties

- Melting and Boiling Points :

Key Research Findings

- Substitution of bromine with chlorine (e.g., in 4-chloro-3-nitrobenzyl chloride) alters regioselectivity in Friedel-Crafts alkylation .

- Electrochemical Behavior : Benzoyl chlorides with electron-withdrawing groups (e.g., -Br, -CF₃) exhibit distinct reduction pathways, forming anion radicals that stabilize before coupling .

Biological Activity

4-Bromo-2-(2-chloroethyl)benzoyl chloride is a synthetic organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This compound's biological activity is of significant interest due to its potential applications in drug development, especially concerning antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including synthesis, characterization, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves chlorination reactions of substituted benzoyl chlorides. The process can be optimized through various methods, including the use of chlorobenzene as a solvent and monitoring the reaction via gas chromatography (GC) to ensure high conversion rates and selectivity .

Table 1: Synthesis Parameters

| Parameter | Value |

|---|---|

| Solvent | Chlorobenzene |

| Reaction Time | 7 hours |

| Temperature | 41°C |

| Conversion Rate | >95% |

| Selectivity | >90% |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. The presence of halogen substituents, such as bromine and chlorine, has been shown to enhance the antimicrobial efficacy against various pathogens. For instance, compounds with similar structures demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating promising results .

Case Study: Antimicrobial Evaluation

In a comparative study, several benzoyl chloride derivatives were evaluated for their antimicrobial activities. The results indicated that compounds containing bromine exhibited enhanced activity compared to their non-brominated counterparts. The study reported MIC values ranging from 5 to 50 µg/mL for effective compounds, with this compound showing notable potency against gram-positive and gram-negative bacteria .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 10 | S. aureus, E. coli |

| 4-Chloro-2-(2-chloroethyl)benzoyl chloride | 20 | S. epidermidis |

| Benzoyl chloride | 50 | E. faecalis |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity in vitro. Research indicates that this compound can induce apoptosis in cancer cell lines, particularly those associated with breast and colorectal cancers. The mechanism appears to involve the modulation of cell cycle progression and the activation of apoptotic pathways .

Table 3: Anticancer Activity Assessment

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HCT116 (Colorectal Cancer) | 12 | Cell cycle arrest |

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of any new compound. Preliminary studies on this compound indicate moderate toxicity levels at higher concentrations, necessitating further investigation into its therapeutic window .

Table 4: Toxicity Profile

| Endpoint | Value |

|---|---|

| LC50 (mg/kg) | >100 |

| Toxicological Classification | Moderate |

Q & A

Q. Q: What are the standard synthetic routes for preparing 4-bromo-2-(2-chloroethyl)benzoyl chloride, and how can reaction efficiency be optimized?

A: A common approach involves the chlorination of 4-bromo-2-(2-chloroethyl)benzoic acid using thionyl chloride (SOCl₂) with catalytic dimethylformamide (DMF). Key parameters include maintaining anhydrous conditions and refluxing at 70–80°C for 4–6 hours. Purification typically involves vacuum distillation or recrystallization from inert solvents like dichloromethane. Reaction efficiency can be enhanced by controlling stoichiometry (1:3 molar ratio of acid to SOCl₂) and using molecular sieves to absorb liberated HCl .

Advanced Synthesis: Regioselectivity Challenges

Q. Q: How do steric and electronic factors influence regioselectivity during the synthesis of this compound derivatives?

A: The bromine substituent at the para position exerts strong electron-withdrawing effects, directing electrophilic substitution to the ortho position. However, steric hindrance from the 2-chloroethyl group can reduce reactivity. Computational studies (e.g., DFT) and isotopic labeling experiments are recommended to map electronic environments. For example, deuterated analogs may clarify reaction pathways in complex coupling reactions .

Basic Safety and Handling Protocols

Q. Q: What personal protective equipment (PPE) is essential when handling this compound?

A: Required PPE includes impervious nitrile gloves (tested for permeability), tightly sealed goggles, and a lab coat. Respiratory protection (e.g., NIOSH-approved N95 mask) is mandatory in poorly ventilated areas. Contaminated clothing must be removed immediately, and exposed skin should be rinsed with water for 15 minutes .

Advanced Safety: Decontamination Procedures

Q. Q: What methodologies are effective for decontaminating spills involving this compound?

A: Neutralize spills using a 10% sodium bicarbonate solution followed by adsorption with vermiculite or activated carbon. Contaminated surfaces should be rinsed with ethanol-water mixtures (70:30 v/v). Air monitoring via gas chromatography is advised post-decontamination to ensure residual vapor levels are below 1 ppm .

Basic Analytical Characterization

Q. Q: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

A: Nuclear magnetic resonance (NMR) is critical:

- ¹H NMR : Aromatic protons appear as a doublet of doublets (δ 7.8–8.2 ppm), while the 2-chloroethyl group shows signals at δ 3.6–4.0 ppm.

- ¹³C NMR : The carbonyl carbon resonates at δ 168–170 ppm.

Infrared (IR) spectroscopy confirms the acyl chloride C=O stretch at ~1770 cm⁻¹ .

Advanced Analytical: Stability Under Storage

Q. Q: How does moisture affect the stability of this compound, and what storage conditions prevent degradation?

A: Hydrolysis of the acyl chloride group occurs rapidly in humid environments, yielding benzoic acid derivatives. Store under inert gas (argon) at –20°C in amber glass vials. Periodic FT-IR analysis (every 3 months) is recommended to monitor purity. Degradation products can be quantified via HPLC with a C18 column and UV detection at 254 nm .

Toxicity and Carcinogenicity Profile

Q. Q: What is the carcinogenic potential of this compound based on structural analogs?

A: While no direct data exists for this compound, benzoyl chloride analogs show limited carcinogenicity in animal models (e.g., skin tumors in mice at high doses). The 2-chloroethyl group may introduce alkylating activity, necessitating Ames tests or micronucleus assays to assess genotoxicity. IARC classifies structurally related α-chlorinated toluenes as Group 2A (probable human carcinogens) .

Advanced Toxicity: Mechanistic Studies

Q. Q: How can researchers investigate the metabolic pathways of this compound in vitro?

A: Use hepatic microsomal fractions (e.g., rat S9 mix) to identify phase I metabolites. LC-MS/MS with electrospray ionization can detect glutathione adducts, indicating electrophilic intermediates. Comparative studies with deuterated analogs may clarify if bromine or chlorine substituents influence metabolic activation .

Reactivity in Cross-Coupling Reactions

Q. Q: What challenges arise when using this compound in Suzuki-Miyaura couplings?

A: The electron-withdrawing acyl chloride group reduces oxidative addition efficiency. Catalytic systems like Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) improve yields. Competing hydrolysis of the acyl chloride can be mitigated by using anhydrous solvents (e.g., THF) and molecular sieves .

Regulatory Compliance

Q. Q: What REACH regulations apply to this compound?

A: As of 2025, this compound is not listed under REACH Annex XIV (Authorization List) or XVII (Restrictions). However, safety data sheets must comply with CLP regulations, emphasizing H314 (skin corrosion) and H335 (respiratory irritation) hazard statements .

Data Contradictions and Resolution

Q. Q: How should researchers address discrepancies in toxicity data between benzoyl chloride analogs?

A: For example, benzoyl chloride shows limited carcinogenicity in mice, while benzotrichloride is highly carcinogenic. Differences may arise from metabolic stability or reactivity. Resolve contradictions by conducting comparative QSAR studies and in vitro toxicity assays (e.g., comet assay for DNA damage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.